molecular formula C13H19ClN2O2 B1398364 N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride CAS No. 599184-29-9

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride

Cat. No.: B1398364
CAS No.: 599184-29-9
M. Wt: 270.75 g/mol
InChI Key: MCUADTYGFHKLLG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and a carboxamide functional group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring structure, combined with the methoxyphenyl and carboxamide groups, makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-6-4-11(5-7-12)15-13(16)10-3-2-8-14-9-10;/h4-7,10,14H,2-3,8-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUADTYGFHKLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride
N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride
N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride
N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride
N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride
Tert-butyl 3-[(4-methoxyphenyl)carbamoyl]piperidine-1-carboxylate
N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride

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